molecular formula C18H30NNaO3S B12664280 Sodium 5-amino-2-dodecylbenzenesulphonate CAS No. 94199-51-6

Sodium 5-amino-2-dodecylbenzenesulphonate

Cat. No.: B12664280
CAS No.: 94199-51-6
M. Wt: 363.5 g/mol
InChI Key: YWFTUCSGHSJLFY-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-dodecylbenzenesulphonate: is an organic compound with the molecular formula C18H30NNaO3S . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-2-dodecylbenzenesulphonate typically involves the sulfonation of dodecylbenzene followed by amination. The process begins with the alkylation of benzene using dodecyl chloride in the presence of a catalyst to form dodecylbenzene. This is followed by sulfonation using sulfur trioxide or oleum to produce dodecylbenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form sodium dodecylbenzenesulfonate, which is then aminated to introduce the amino group .

Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for efficiency. The alkylation, sulfonation, and neutralization steps are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-amino-2-dodecylbenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, sulfinic acids, and various substituted benzenesulphonates .

Mechanism of Action

The mechanism of action of sodium 5-amino-2-dodecylbenzenesulphonate involves its surfactant properties. The compound has a hydrophobic dodecyl chain and a hydrophilic sulfonate group, allowing it to interact with both water and oil phases. This interaction reduces the surface tension and stabilizes emulsions. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability .

Comparison with Similar Compounds

Uniqueness: Sodium 5-amino-2-dodecylbenzenesulphonate is unique due to the presence of both the amino and sulfonate groups, which provide it with distinct chemical reactivity and surfactant properties. This dual functionality makes it versatile for various applications in chemistry, biology, and industry .

Properties

CAS No.

94199-51-6

Molecular Formula

C18H30NNaO3S

Molecular Weight

363.5 g/mol

IUPAC Name

sodium;5-amino-2-dodecylbenzenesulfonate

InChI

InChI=1S/C18H31NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22;/h13-15H,2-12,19H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

YWFTUCSGHSJLFY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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